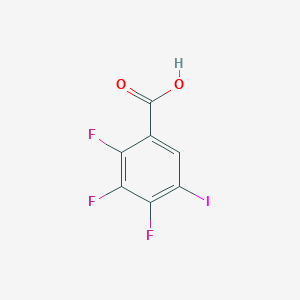

2,3,4-Trifluoro-5-iodobenzoic acid

Description

General Significance of Halogenated Aromatic Scaffolds in Organic Synthesis

Halogenated aromatic compounds are fundamental components in the toolbox of synthetic organic chemists. The introduction of halogen atoms onto an aromatic ring can dramatically alter its electronic properties and provide a reactive handle for a wide array of chemical transformations. These transformations include, but are not limited to, cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. The versatility of halogenated aromatics has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials.

The Role of Fluorine and Iodine Atoms in Directing Chemical Reactivity and Stereoelectronic Effects

The presence of both fluorine and iodine on an aromatic ring imparts a unique combination of stereoelectronic effects that are highly influential in directing chemical reactivity.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond (inductive effect). researchgate.netnih.gov This can significantly impact the acidity of a nearby carboxylic acid group and influence the regioselectivity of further substitution reactions. researchgate.netnih.gov Despite its high electronegativity, fluorine is a poor pi-donor. In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. nih.govwikipedia.orgbenthamscience.comingentaconnect.com The small size of the fluorine atom means it often introduces minimal steric hindrance. benthamscience.comingentaconnect.com

Iodine: In contrast to fluorine, iodine is a larger and more polarizable halogen. The carbon-iodine bond is weaker than other carbon-halogen bonds, making iodine an excellent leaving group in various reactions. This property is extensively utilized in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are pivotal for constructing complex molecular architectures. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and crystal packing. The electronic effects of iodine are more complex, involving both inductive withdrawal and resonance donation. nih.gov

The combination of multiple fluorine atoms and an iodine atom on a single aromatic ring, as seen in 2,3,4-Trifluoro-5-iodobenzoic acid, creates a highly functionalized and versatile synthetic intermediate. The fluorine atoms modulate the electronic environment of the ring, while the iodine atom provides a specific site for further elaboration.

Overview of this compound as a Unique Synthetic Building Block

This compound is a specialized reagent that has emerged as a valuable building block in organic synthesis. Its structure combines the features of a polyfluorinated aromatic system with a reactive iodine substituent and a carboxylic acid group, offering multiple points for chemical modification. This trifecta of functional groups allows for a diverse range of synthetic transformations, making it a powerful tool for accessing complex and highly substituted aromatic compounds. For instance, it is a known raw material for the production of 2,3,4-trifluoro-5-trifluoromethylbenzoic acid, an important intermediate in the synthesis of quinolone carboxylic acids, which are useful as antimicrobial and antiviral agents. google.com

Scope and Objectives of Research on this compound

Research on this compound is driven by the need for advanced and versatile building blocks in synthetic chemistry. The primary objectives of this research include:

Developing efficient and scalable synthetic routes: The synthesis of this compound can be challenging. Known methods include multi-step reactions starting from 2,3,4-trifluorobenzoic acid, involving nitration, reduction, and a Sandmeyer reaction for iodination, or the reaction of 2,3,4-trifluoro-1,5-diiodobenzene (B8249844) with LDA and carbon dioxide. google.com More recent developments focus on direct and regioselective iodination of 2,3,4-trifluorobenzoic acid using an iodinating agent in the presence of an oxidizing agent to improve yield and purity. google.com

Investigating its chemical reactivity: A thorough understanding of how the fluorine and iodine substituents influence the reactivity of the aromatic ring and the carboxylic acid group is crucial for its effective use in synthesis.

Exploring its applications in the synthesis of target molecules: A key goal is to utilize this compound as a precursor for the synthesis of novel pharmaceuticals, agrochemicals, and materials with desirable properties.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluoro-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3IO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJYIPWVPDYSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455561 | |

| Record name | 2,3,4-trifluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203916-59-0 | |

| Record name | 2,3,4-Trifluoro-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203916-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-trifluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4 Trifluoro 5 Iodobenzoic Acid

Retrosynthetic Analysis of 2,3,4-Trifluoro-5-iodobenzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis.

For this compound, two primary retrosynthetic disconnections are considered logical. The first involves the disconnection of the carbon-iodine (C-I) bond. This strategy points to 2,3,4-trifluorobenzoic acid as the immediate precursor, which would undergo a regioselective iodination at the C5 position. A known method to achieve this involves a multi-step sequence starting with nitration of the precursor, followed by reduction of the resulting nitro group to an amine, and finally, a Sandmeyer reaction to introduce the iodine atom. beilstein-journals.org

A second strategic disconnection targets the bond between the aromatic ring and the carboxylic acid group (C-COOH). This approach identifies a 1,2,3,4-tetrafluoro-5-iodobenzene (B3031565) derivative as a key intermediate. The carboxylic acid group can be introduced via the carbonation of an organometallic species, such as an aryllithium compound. For instance, treating 2,3,4-trifluoro-1,5-diiodobenzene (B8249844) with a strong base like lithium diisopropylamide (LDA) would generate a lithiated species, which can then react with carbon dioxide to form the desired benzoic acid. beilstein-journals.org

The retrosynthetic pathways identify two main precursors: 2,3,4-trifluorobenzoic acid and a polyhalogenated benzene (B151609) derivative like 2,3,4-trifluoro-1,5-diiodobenzene. 2,3,4-Trifluorobenzoic acid is a known compound and is available from commercial suppliers. nih.govnih.govumn.edu Its synthesis and properties are well-documented, making it a reliable starting material for synthetic routes based on the C-I bond formation strategy. The availability of the di-iodo precursor would need to be considered for the alternative pathway.

Table 1: Key Precursors for this compound Synthesis

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Key Synthetic Strategy |

|---|---|---|---|

| 2,3,4-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | Electrophilic Iodination |

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule from identified precursors in a forward-synthetic manner.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution on aromatic rings. diva-portal.orgimperial.ac.uk The strategy relies on a directing metalation group (DMG) which complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. diva-portal.orgpatsnap.com This generates a stabilized aryllithium intermediate that can then react with an electrophile. diva-portal.org The carboxylic acid group or its derivatives can function as effective DMGs.

In a practical application for a related synthesis, 2,3,4-trifluoro-1,5-diiodobenzene can be treated with lithium diisopropylamide (LDA). beilstein-journals.org The fluorine and iodine substituents influence the acidity of the ring protons. The lithiation is followed by reaction with carbon dioxide, which acts as the electrophile to install the carboxylic acid group, yielding this compound. beilstein-journals.org The strength of the directing group is a critical factor; when multiple potential sites for metalation exist, the "stronger" DMG typically controls the position of lithiation. patsnap.com

A more direct approach involves the electrophilic iodination of 2,3,4-trifluorobenzoic acid. beilstein-journals.org This method avoids the multi-step nitration-reduction-diazotization sequence. The reaction achieves high regioselectivity, yield, and purity through the direct iodination of the precursor with a suitable iodinating agent in the presence of an oxidizing agent. beilstein-journals.org This process is an adaptation of electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic iodine species. patsnap.com While iodine itself is not highly reactive, its electrophilicity is enhanced by an oxidizing agent. patsnap.com

A patented process describes the halogenation of 2,3,4-trifluorobenzoic acid using an iodinating agent and an oxidizing agent in a reaction solvent. beilstein-journals.org This provides a convenient and high-yield pathway to this compound. beilstein-journals.org Similar methodologies involving iodine and an oxidizing agent like sodium periodate (B1199274) in sulfuric acid have been reported for the synthesis of other iodinated benzoic acids. wikipedia.org

Table 2: Example Reagents for Electrophilic Iodination

| Reagent Type | Example | Role |

|---|---|---|

| Substrate | 2,3,4-Trifluorobenzoic acid | Aromatic Precursor |

| Iodinating Agent | Iodine (I₂) | Source of Iodine |

| Oxidizing Agent | Sodium Periodate (NaIO₄) | Activates Iodine |

Nucleophilic aromatic substitution (SNAr) is a mechanism where a nucleophile displaces a leaving group on an aromatic ring. youtube.comchemistrysteps.com This reaction is contrary to the typical electrophilic substitution of arenes and requires the ring to be electron-poor. libretexts.orgresearchgate.net This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups or multiple halogen atoms, positioned ortho or para to the leaving group. youtube.comresearchgate.net

In the context of highly fluorinated systems, the fluorine atoms themselves act as powerful EWGs, activating the ring for nucleophilic attack. Furthermore, fluoride (B91410) is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN1/SN2 reactions. researchgate.net The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this transition state, accelerating the reaction. chemistrysteps.comresearchgate.net

A hypothetical SNAr route to this compound could start with a more highly fluorinated precursor, such as 2,3,4,5-tetrafluorobenzoic acid. In this scenario, a nucleophilic iodide source would attack the ring, displacing one of the fluoride ions. The regioselectivity of such a substitution would be governed by the combined electronic effects of the existing fluorine atoms and the carboxylate group, which direct the incoming nucleophile to a specific position. While specific examples for this exact transformation are not prominently documented, the general principles of SNAr on polyfluoroaromatic compounds suggest its feasibility. chemistrysteps.comresearchgate.net

Stepwise Functionalization and Sequential Halogenation/Carboxylation

The synthesis of this compound is often achieved through a multi-step sequence involving the precise introduction of functional groups onto an aromatic scaffold. This approach allows for a high degree of control over the final structure.

Introduction of Fluorine Atoms via Balz-Schiemann or Related Reactions

A common strategy for introducing fluorine atoms into an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgchemistrylearner.comnumberanalytics.com This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.orgchemistrylearner.com The process begins with the diazotization of an aromatic amine with nitrous acid, followed by the addition of fluoroboric acid to form the diazonium salt. byjus.com Subsequent thermal or photochemical decomposition of this salt yields the desired aryl fluoride. chemistrylearner.comnih.gov

While the traditional Balz-Schiemann reaction is effective, modifications have been developed to improve yields and expand its applicability. For instance, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) can be used in place of tetrafluoroborates, sometimes leading to better outcomes for specific substrates. wikipedia.orgbyjus.com

| Reagent/Condition | Role/Effect |

| Primary Aromatic Amine | Starting material for diazotization. |

| Nitrous Acid (HNO₂) | Reacts with the amine to form a diazonium salt. |

| Fluoroboric Acid (HBF₄) | Provides the tetrafluoroborate counterion and the fluorine source. |

| Heat or UV Light | Induces decomposition of the diazonium salt to the aryl fluoride. chemistrylearner.comnih.gov |

| Alternative Counterions (e.g., PF₆⁻, SbF₆⁻) | Can improve reaction yields for certain substrates. wikipedia.orgbyjus.com |

Regioselective Introduction of the Iodine Moiety

Following the establishment of the trifluoroaromatic core, the next critical step is the regioselective introduction of an iodine atom at the 5-position. Direct iodination of 2,3,4-trifluorobenzoic acid is a viable and efficient method. google.comgoogle.com This reaction is typically carried out using an iodinating agent, such as molecular iodine (I₂), in the presence of an oxidizing agent. google.comgoogle.com The choice of solvent and the presence of an acid can significantly influence the reaction's regioselectivity and yield. google.comgoogle.com

A patented process describes the direct iodination of 2,3,4-trifluorobenzoic acid in a reaction solvent with an iodinating agent and an oxidizing agent, which produces this compound in high yield and purity. google.com The use of silver salts, such as silver sulfate (B86663) or silver hexafluoroantimonate, in conjunction with iodine has also been shown to facilitate the regioselective iodination of certain chlorinated aromatic compounds, a principle that could potentially be applied to fluorinated systems. uky.edu

| Reagent/Condition | Role/Effect |

| 2,3,4-Trifluorobenzoic Acid | The substrate for iodination. |

| Iodinating Agent (e.g., I₂) | The source of the iodine atom. google.comgoogle.com |

| Oxidizing Agent | Activates the iodinating agent. google.comgoogle.com |

| Reaction Solvent | Influences reaction rate and selectivity. google.comgoogle.com |

| Acid (Inorganic or Organic) | Can improve reactivity and regioselectivity. google.comgoogle.com |

Carboxylation Reactions (e.g., Lithiation-Carboxylation)

An alternative synthetic route involves the carboxylation of a pre-functionalized iodinated aromatic ring. A common method to achieve this is through lithiation followed by carboxylation. rsc.org This process typically involves treating a halogenated aromatic compound with an organolithium reagent, such as n-butyllithium, to generate a lithiated intermediate. This intermediate is then quenched with carbon dioxide to form the corresponding carboxylic acid.

For example, a known process for preparing this compound involves treating 2,3,4-trifluoro-1,5-diiodobenzene with lithium diisopropylamide (LDA) followed by reaction with carbon dioxide. google.com The study of lithiation on fluorinated benzenes has shown that the site of lithiation can be highly dependent on the solvent and temperature, which are critical parameters to control for achieving the desired product.

| Reagent/Condition | Role/Effect |

| Halogenated Aromatic Precursor | The starting material for lithiation. |

| Organolithium Reagent (e.g., n-BuLi, LDA) | Effects the halogen-lithium exchange or deprotonation. |

| Carbon Dioxide (CO₂) | The source of the carboxyl group. rsc.org |

| Low Temperature | Often required to maintain the stability of the lithiated intermediate. |

| Aprotic Solvent (e.g., THF, ether) | Provides the reaction medium. |

Catalytic Synthesis Approaches

Modern synthetic chemistry is increasingly turning towards catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of fluorinated aromatic compounds, including this compound, is an area where these approaches are showing significant promise.

Transition Metal-Catalyzed Halogenation/Carboxylation

Transition metal catalysis offers powerful tools for the formation of carbon-halogen and carbon-carbon bonds. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of transition metal-catalyzed C-H activation and functionalization are well-established. For instance, palladium-catalyzed reactions are known to facilitate the C-H olefination of aryl ketones, demonstrating the potential for direct functionalization of C-H bonds. acs.org The development of transition metal-catalyzed methods for the direct, regioselective iodination and subsequent carboxylation (or vice versa) of a trifluorobenzene precursor represents a promising avenue for future research.

Photoredox Catalysis in Fluorinated Aromatic Synthesis

Visible-light photoredox catalysis has emerged as a powerful and versatile strategy for the synthesis of complex organic molecules, including fluorinated aromatic compounds. mdpi.comresearchgate.net This technique utilizes light-absorbing photocatalysts to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild reaction conditions. mdpi.comresearchgate.netacs.orgnih.gov

The application of photoredox catalysis to the synthesis of fluorinated aromatics includes direct fluorination, trifluoromethylation, and other fluoroalkylation reactions. mdpi.comresearchgate.netnih.gov For instance, visible-light-driven photocatalysis can be used for the fluorination of arenes using various fluorinating agents. mdpi.com While a direct, one-pot synthesis of this compound using photoredox catalysis has not been explicitly described, the principles of this technology suggest its potential applicability. A hypothetical pathway could involve the photoredox-catalyzed iodination of a trifluorinated precursor, followed by a carboxylation step, or a convergent approach where both functionalities are introduced through photoredox-mediated reactions. The continuous development of new photoredox methodologies offers exciting possibilities for streamlining the synthesis of highly functionalized molecules like this compound. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic study of various parameters that influence the reaction's outcome, including the choice of solvent, temperature, pressure, and catalytic system.

The solvent system is a critical factor in the electrophilic iodination of aromatic rings, influencing both the reaction rate and the regioselectivity—the specific position at which the iodine atom is introduced. In the synthesis of this compound, the starting material, 2,3,4-trifluorobenzoic acid, possesses a deactivated aromatic ring due to the electron-withdrawing nature of the fluorine and carboxylic acid groups. This deactivation makes the ring less susceptible to electrophilic attack. libretexts.org

The choice of solvent can stabilize the reaction intermediates and influence the electrophilicity of the iodinating agent. quora.com For instance, polar solvents can be crucial for halogenating phenols, which are activated rings, while different strategies are needed for deactivated systems. researchgate.net In some electrophilic substitutions, switching from aqueous conditions to solvents like dichloromethane (B109758) (DCM) or dimethyl sulfoxide (B87167) (DMSO) can significantly alter or even reverse the regioselectivity. nih.gov

In syntheses of similar halogenated benzoic acids, concentrated sulfuric acid is often used not just as a catalyst but as the solvent medium. wikipedia.orglibretexts.org This highly polar and acidic environment can activate the iodinating agent. The use of co-solvents like acetic acid has also been reported in the halogenation of aromatic compounds. quora.com The selection of an appropriate solvent or solvent mixture is therefore a key optimization parameter to ensure the iodine atom is directed to the desired C-5 position and to achieve high conversion of the starting material.

Table 1: Potential Solvent Effects in the Synthesis of this compound

| Solvent System | Potential Effect on Regioselectivity | Potential Effect on Conversion | Rationale |

|---|---|---|---|

| Concentrated Sulfuric Acid | May promote high regioselectivity. | Can lead to high conversion. | Acts as both a solvent and a catalyst, activating the iodinating agent. wikipedia.org |

| Water (Aqueous media) | May offer poor regioselectivity for deactivated rings. | Low conversion due to poor solubility of organic reactants. | A green solvent, but often unsuitable for non-polar, deactivated substrates. researchgate.net |

| Dichloromethane (DCM) | Regioselectivity is variable. | Can improve solubility of reactants, potentially increasing conversion. | A common organic solvent; its polarity can be tuned with co-solvents to optimize the reaction. nih.gov |

| Acetic Acid | Can influence the rate-determining step. quora.com | May serve as a co-solvent to improve solubility and facilitate the reaction. | Often used in electrophilic aromatic substitutions. quora.com |

Temperature is a critical variable that directly impacts the rate of chemical reactions. For the synthesis of this compound, precise temperature control is necessary to achieve a balance between a feasible reaction rate and the prevention of unwanted side reactions or decomposition. Electrophilic iodination of deactivated aromatic rings is often endothermic and requires energy input to proceed at a reasonable pace. libretexts.orglibretexts.org

In related halogenation processes, reaction temperatures are carefully controlled. For example, some large-scale iodination reactions of substituted benzoic acids are conducted at temperatures between 60°C and 85°C. researchgate.net A patented process for the synthesis of the bromo-analogue, 2,3,4-trifluoro-5-bromobenzoic acid, specifies heating the reaction mixture to an internal temperature of 90°C. In other cases involving highly deactivated substrates, more forcing conditions may be necessary.

Pressure is typically less of a critical parameter in liquid-phase halogenation reactions unless gaseous reagents or byproducts are involved. In a related synthesis involving the decarboxylation of a tetrafluorophthalic acid derivative, the reaction is performed under pressure, which should not exceed 10 atmospheres to ensure safety due to the formation of carbon dioxide gas. While not directly applicable to the iodination step, it highlights that pressure control can be a relevant safety and process optimization parameter in related manufacturing steps.

Table 2: Reported Temperature Conditions for Related Aromatic Halogenations

| Reaction Type | Temperature Range (°C) | Context / Notes |

|---|---|---|

| Iodination of 2-chlorobenzoic acid | 80 - 85 | Large-scale synthesis. researchgate.net |

| Bromination of 2,3,4-trifluorobenzoic acid | 90 | Synthesis of the bromo-analogue of the target compound. |

| Iodination of deactivated arenes | Room Temperature to Elevated | Dependent on the specific iodinating agent and catalyst used. masterorganicchemistry.com |

| Decarboxylation of tetrafluorophthalic acid | 140 - 170 | A related synthesis step where pressure is also controlled. |

Due to the electron-poor nature of the 2,3,4-trifluorobenzoic acid ring, a catalyst is essential to facilitate electrophilic iodination. libretexts.org Halogens like iodine are not sufficiently electrophilic to react with deactivated aromatic rings on their own. libretexts.org The catalyst's function is to "activate" the iodine, generating a more potent electrophilic species, often represented as I⁺. wikipedia.orglibretexts.org

For iodination, this is typically achieved not with a traditional Lewis acid like FeCl₃ (which is common for chlorination and bromination), but with an oxidizing agent. wikipedia.orglibretexts.org Common catalytic systems for the iodination of deactivated arenes involve treating molecular iodine (I₂) with strong oxidizing agents like nitric acid, iodic acid (HIO₃), or a mixture of an iodide salt and an iodate (B108269) salt in the presence of a strong acid like sulfuric acid. researchgate.netwikipedia.org

The amount of catalyst used, or "catalyst loading," is a crucial parameter to optimize.

Too little catalyst may result in a slow or incomplete reaction.

Too much catalyst can lead to the formation of undesired byproducts, such as di-iodinated species, and increases cost and waste.

While ligand effects are more commonly discussed in the context of metal-catalyzed cross-coupling reactions, the principle of a coordinating species influencing the reactivity of the central atom is relevant. In this context, the "ligand" can be seen as the counter-ion or solvent molecules that coordinate with the electrophilic iodine species. The nature of these interactions can affect the stability and reactivity of the iodinating agent. However, detailed studies on specific catalyst loading and ligand effects for the synthesis of this compound are not widely available in public literature. Optimization would require experimental screening of different oxidizing agents and their concentrations to maximize the yield of the desired mono-iodinated product.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by improving efficiency, minimizing waste, and using safer materials.

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. youtube.com It provides a fundamental assessment of a reaction's efficiency, highlighting potential waste generation at the molecular level. The percent atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. researchgate.net

For the synthesis of this compound, a plausible route is the direct iodination of 2,3,4-Trifluorobenzoic acid. A common method for iodinating deactivated rings uses iodine (I₂) and an oxidizing agent like sodium periodate (NaIO₄) in an acidic medium. A simplified, though not fully balanced, representation of the key reactants is:

C₇H₃F₃O₂ + I₂ + NaIO₄ → C₇H₂F₃IO₂ + byproducts

To calculate the atom economy, we consider the atoms from the core reactants that are incorporated into the product.

Table 3: Atom Economy Calculation for a Representative Synthesis

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 2,3,4-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | Reactant |

| Iodine | I₂ | 253.81 | Reactant (Iodine Source) |

| Sodium Periodate | NaIO₄ | 213.89 | Reactant (Oxidizing Agent) |

| Sum of Reactant Masses | 643.79 | Total Input Mass |

| This compound | C₇H₂F₃IO₂ | 301.99 | Desired Product |

Calculation:

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (301.99 / 643.79) x 100 ≈ 46.9%

This calculation demonstrates that, even if the reaction proceeds with a 100% yield, less than half of the mass of the reactants is converted into the desired product. The remaining mass becomes waste byproducts. This highlights the importance of choosing synthetic routes that maximize atom economy, such as addition reactions, which theoretically have 100% atom economy. It also underscores the distinction between reaction efficiency (yield) and atom economy; a high-yield reaction can still be inefficient from an atom economy perspective, generating significant waste. researchgate.netlibretexts.org

Solvent selection is a cornerstone of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. wikipedia.org An ideal green solvent should be non-toxic, readily available, recyclable, and have a low environmental footprint. libretexts.org

In the synthesis of halogenated benzoic acids, the solvents employed often present challenges from a green chemistry perspective.

Concentrated Sulfuric Acid: While effective as a catalyst and solvent, it is highly corrosive and hazardous. Its use generates large quantities of acidic waste that require neutralization, typically with a base, producing significant amounts of inorganic salts (e.g., sodium sulfate) as waste. libretexts.org

Acetic Acid: Often used as a co-solvent, it is a volatile organic compound (VOC) and can be flammable. While more benign than many chlorinated solvents, its recovery and recycling are necessary to minimize emissions.

Water: Water is the most desirable green solvent as it is non-toxic, non-flammable, and inexpensive. wikipedia.org However, its utility is often limited by the poor solubility of non-polar organic substrates like 2,3,4-trifluorobenzoic acid.

Waste minimization extends beyond solvent choice. Key strategies include:

Catalyst Optimization: Using catalysts in the smallest effective amounts (low loading) reduces waste. Developing recyclable catalysts would further enhance the sustainability of the process.

Process Intensification: Continuous-flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, thus reducing byproduct formation and waste.

Waste Valorization: Exploring potential uses for byproducts, rather than treating them as waste, aligns with the principles of a circular economy.

By carefully considering these green chemistry principles, the synthesis of this compound can be made more efficient and environmentally sustainable.

Reactivity and Mechanistic Studies of 2,3,4 Trifluoro 5 Iodobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation. The electronic environment of the trifluoroiodophenyl ring modulates the reactivity of this group.

Esterification Reactions and Ester Derivatives

The conversion of 2,3,4-Trifluoro-5-iodobenzoic acid to its corresponding esters is a fundamental transformation. This reaction typically proceeds by reacting the acid with an alcohol under acidic conditions. While specific literature on the esterification of this compound is not abundant, the principles of Fischer esterification are applicable. The process involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, dehydration, and deprotonation to yield the ester.

Esters of similar iodobenzoic acids, such as 2-iodoxybenzoic acid (IBX), can be prepared and are stable, isolable compounds. acs.org For example, various 2-iodobenzoate (B1229623) esters are readily synthesized and can be subsequently oxidized to hypervalent iodine reagents. acs.org This suggests that the formation of simple alkyl esters of this compound should be a straightforward process.

Table 1: Representative Esterification Reaction Data based on general esterification principles of substituted benzoic acids.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | H₂SO₄ (catalyst), Reflux | Methyl 2,3,4-trifluoro-5-iodobenzoate |

Amidation and Peptide Coupling Analogues

The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid, forming a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides (like DCC or EDC) or uronium-based reagents (like HBTU).

Studies on the reactivity of structurally related amino acids, such as (S)‐indoline‐2‐carboxylic acid, demonstrate that peptide coupling reactions are a standard procedure for forming amide bonds. nih.gov The reaction conditions, including the choice of coupling reagent, base, and solvent, are crucial for achieving high yields and preventing side reactions. nih.gov

Reduction to Aldehyde and Alcohol Derivatives

The reduction of the carboxylic acid group in this compound can yield either the corresponding aldehyde (2,3,4-trifluoro-5-iodobenzaldehyde) or the primary alcohol ( (2,3,4-trifluoro-5-iodophenyl)methanol ). The outcome of the reduction depends on the choice of reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the carboxylic acid all the way to the primary alcohol. The selective reduction to the aldehyde is more challenging and requires milder or more sterically hindered reagents, or a two-step process involving conversion to a derivative like an acid chloride or ester followed by a controlled reduction.

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this reaction often requires high temperatures and sometimes the presence of a catalyst, such as copper or its salts. google.comgoogle.com The stability of the resulting carbanion intermediate is a key factor. For instance, 3,4,6-trifluorophthalic acid can be selectively decarboxylated to produce 2,4,5-trifluorobenzoic acid by heating in a dipolar aprotic solvent. google.com Similarly, heating 4,5-difluorophthalic anhydride (B1165640) in N-methyl-2-pyrrolidone with a copper oxide catalyst yields 3,4-difluorobenzoic acid. google.com While specific studies on the decarboxylation of this compound are not detailed, it is expected to be a challenging reaction due to the electronic destabilization of the resulting aryl anion.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making the aryl iodide moiety an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.com The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and reductive elimination. libretexts.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Stille)

The aryl iodide in this compound serves as a versatile handle for introducing new structural motifs. The high reactivity of the C-I bond allows these coupling reactions to proceed under relatively mild conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for forming biaryl compounds. The reaction is tolerant of many functional groups, including the carboxylic acid. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. organic-chemistry.orglibretexts.org This method is invaluable for the synthesis of arylalkynes. Site-selective Sonogashira couplings have been demonstrated on molecules with multiple reactive sites, with the C-I bond generally being more reactive than C-Br or C-OTf bonds. nih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen iodide formed during the reaction. wikipedia.orgresearchgate.net The regioselectivity of the addition to the alkene is primarily governed by steric factors. mdpi.com

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org It is a highly versatile reaction due to the stability and reactivity of the organostannane reagents, although the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound This table illustrates potential reactions based on established methodologies for aryl iodides.

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or similar Pd(0) complex | Na₂CO₃, K₃PO₄ | 5-Aryl-2,3,4-trifluorobenzoic acid |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (Et₃N) | 2,3,4-Trifluoro-5-(alkynyl)benzoic acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | K₂CO₃, Et₃N | 2,3,4-Trifluoro-5-(vinyl)benzoic acid derivative |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (Often no base needed) | 5-Substituted-2,3,4-trifluorobenzoic acid |

Copper-Catalyzed Coupling Reactions (Ullmann, Chan-Lam)

Copper-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the reactive C-I bond is the primary site for these transformations.

The Ullmann reaction , a classic copper-catalyzed coupling method, traditionally involves the coupling of two aryl halides to form a biaryl structure or the reaction of an aryl halide with a nucleophile (like an alcohol or amine) to form a new C-O or C-N bond. wikipedia.orgorganic-chemistry.org These reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org The mechanism typically involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the coupling partner and subsequent reductive elimination to yield the product and regenerate the copper catalyst. organic-chemistry.org For a substrate like this compound, the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group would likely activate the C-I bond towards oxidative addition.

The Chan-Lam coupling reaction offers a milder alternative for forming C-O and C-N bonds, utilizing aryl boronic acids as the coupling partner in the presence of a copper catalyst. wikipedia.orgyoutube.com This reaction can often be performed at room temperature and is more tolerant of various functional groups. wikipedia.org The mechanism is thought to involve a copper(II)-catalyzed cycle, where the aryl boronic acid transmetalates with a copper(II) species, which then coordinates with the nucleophile (alcohol or amine). Reductive elimination from a copper(III) intermediate then furnishes the desired product. organic-chemistry.org

While specific examples for this compound are not detailed in the provided search results, the general principles of these reactions are well-established. The reactivity of aryl iodides is generally higher than that of aryl bromides or chlorides in these coupling reactions. wikipedia.org

Table 1: Overview of Copper-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Key Features |

| Ullmann Condensation | Alcohols, Amines, Thiophenols | Copper powder, Copper(I) salts | High temperatures often required; electron-withdrawing groups on the aryl halide can enhance reactivity. wikipedia.org |

| Chan-Lam Coupling | Aryl boronic acids, Alcohols, Amines | Copper(II) acetate, other Cu(II) salts | Milder conditions (often room temperature); tolerant of a wider range of functional groups. wikipedia.orgorganic-chemistry.org |

Radical Reactions Involving the C-I Bond

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. While specific studies on radical reactions of this compound were not found, the general principles of aryl iodide radical chemistry suggest potential applications. For instance, in the presence of a radical initiator (e.g., AIBN) and a suitable hydrogen atom donor, the C-I bond could be reduced.

Halogen-Dance and Halogen-Metal Exchange Reactions

Halogen-dance reactions involve the base-catalyzed migration of a halogen atom around an aromatic ring. wikipedia.orgclockss.org This rearrangement is typically driven by the formation of a more stable organometallic intermediate. researchgate.net The reaction is initiated by deprotonation of the aromatic ring by a strong base, followed by a series of halogen and metal transfers. wikipedia.org For polyhalogenated aromatic compounds, the "halogen dance" can lead to complex isomeric mixtures. Given the multiple halogen substituents on this compound, a halogen-dance reaction could potentially be induced under strong basic conditions, although specific literature on this substrate is not available.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide reacts with an organometallic reagent (typically an organolithium or Grignard reagent) to form a new organometallic species. wikipedia.orgharvard.edu The exchange rate generally follows the trend I > Br > Cl, making the C-I bond in this compound the most likely site for this reaction. wikipedia.org This reaction is often performed at low temperatures to prevent side reactions. tcnj.edu The resulting aryllithium or aryl Grignard reagent is a powerful nucleophile that can be reacted with a wide range of electrophiles to introduce new functional groups. The presence of the acidic carboxylic acid proton would require the use of at least two equivalents of the organometallic reagent, with the first equivalent deprotonating the carboxylic acid. nih.gov

Reactivity of the Polyfluorinated Aromatic Ring

The presence of multiple fluorine atoms significantly influences the reactivity of the aromatic ring, making it highly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The electron-deficient nature of the polyfluorinated ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . youtube.com In this reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. On the this compound ring, the fluorine atoms can act as leaving groups. The position of substitution will be directed by the combined electronic effects of the fluorine, iodine, and carboxylic acid substituents. Generally, nucleophilic attack is favored at positions ortho or para to strongly electron-withdrawing groups.

While specific SNAr reactions on this compound are not detailed in the provided results, studies on similar polyfluoroaromatic compounds show that a variety of nucleophiles, including alkoxides, amines, and thiolates, can displace fluorine atoms. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product |

| R-O⁻ (Alkoxide) | Alkoxy-substituted trifluorobenzoic acid |

| R₂NH (Amine) | Amino-substituted trifluorobenzoic acid |

| R-S⁻ (Thiolate) | Thioether-substituted trifluorobenzoic acid |

Electrophilic Aromatic Substitution (SEAr) Patterns

Electrophilic Aromatic Substitution (SEAr) on the highly deactivated ring of this compound is expected to be very difficult. uci.edu The fluorine atoms and the carboxylic acid group are strong deactivating groups due to their electron-withdrawing inductive and/or resonance effects. libretexts.org Halogens are generally ortho, para-directing but deactivating, while the carboxylic acid is a meta-director and strongly deactivating. uci.edu Reactions such as nitration or halogenation, which typically require strong electrophiles and harsh conditions, would likely be unsuccessful or require exceptionally forcing conditions. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com No instances of SEAr on this specific compound were found in the search results.

Ring-Opening Reactions

Ring-opening reactions of aromatic carboxylic acids are not common under typical synthetic conditions. While ring-opening of certain strained cyclic systems or under specific catalytic conditions with epoxides can occur, nih.govlibretexts.orgresearchgate.netnih.gov there is no indication from the search results that this compound undergoes ring-opening reactions. The stability of the aromatic ring makes such transformations energetically unfavorable.

Synergistic Effects of Multiple Halogens on Aromatic Reactivity

The reactivity of a polyhalogenated aromatic compound like this compound is not merely an additive sum of the effects of its individual halogen substituents. Instead, a synergistic effect is observed, where the interplay between the different halogens and their positions on the aromatic ring leads to a complex reactivity profile. The presence of three strongly electronegative fluorine atoms and a larger, more polarizable iodine atom creates distinct regions of electron density and steric bulk, which collectively influence the molecule's susceptibility to various reactions.

Electronic Effects of Fluorine and Iodine on Aromatic Electrophilicity/Nucleophilicity

The electronic nature of the aromatic ring in this compound is profoundly influenced by the opposing electronic effects of its halogen substituents. Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bonds. This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and more susceptible to nucleophilic aromatic substitution, while deactivating it towards electrophilic aromatic substitution. researchgate.netcsbsju.edu Conversely, like other halogens, fluorine can also exert a weak electron-donating resonance effect (+R) by sharing its lone pairs with the pi-system of the ring. csbsju.edu However, due to the high electronegativity of fluorine, its inductive effect overwhelmingly dominates its resonance effect. researchgate.net

The three fluorine atoms at positions 2, 3, and 4 collectively create a strong deactivation of the ring. This redistribution of electron density towards the fluorine atoms is a key factor in the chemical behavior of the molecule. nih.gov

In contrast, iodine is less electronegative than fluorine, resulting in a weaker inductive effect. Its larger size and more diffuse valence electrons make it more polarizable, which can be a significant factor in its reactivity. While still considered a deactivating group in electrophilic aromatic substitution, the presence of iodine can influence the regioselectivity of such reactions. organic-chemistry.org In the context of this compound, the primary electronic role of the iodine atom is often as a good leaving group in nucleophilic substitution and cross-coupling reactions. youtube.com

The combination of the strong inductive withdrawal from the three fluorine atoms and the presence of the iodine atom renders the aromatic ring of this compound highly electron-deficient. This heightened electrophilicity makes the molecule a suitable substrate for reactions involving nucleophilic attack.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Fluorine | 2, 3, 4 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Strong Deactivation |

| Iodine | 5 | Weakly Electron-Withdrawing | Weakly Electron-Donating | Weak Deactivation |

| Carboxylic Acid | 1 | Electron-Withdrawing | Electron-Withdrawing | Strong Deactivation |

Steric Hindrance and Directed Reactivity

The spatial arrangement of the substituents on the this compound ring introduces significant steric hindrance that plays a crucial role in directing the regioselectivity of its reactions. The bulky iodine atom at the C5 position, flanked by a fluorine atom at C4 and a hydrogen at C6, creates a sterically hindered environment. Similarly, the carboxylic acid group at C1 is neighbored by a fluorine atom at C2.

The combination of electronic and steric effects directs the reactivity of the molecule. The iodine atom, being the most labile group, is the primary site for substitution reactions. The strong electron-withdrawing nature of the fluorine atoms activates the ring for nucleophilic aromatic substitution, with the position of attack being influenced by the directing effects of all substituents. For example, the position para to the iodine (C2) and ortho to the carboxylic acid is heavily shielded by two fluorine atoms, making it a less likely site for substitution.

| Position | Substituent | Steric Influence | Electronic Influence on Reactivity | Predicted Reactivity |

|---|---|---|---|---|

| 1 | -COOH | Moderate | Directs meta in electrophilic substitution (if forced) | Unlikely site for substitution |

| 2 | -F | Flanked by -COOH and -F | Strong inductive withdrawal | Sterically hindered |

| 3 | -F | Between two -F atoms | Strong inductive withdrawal | Sterically hindered |

| 4 | -F | Flanked by -F and -I | Strong inductive withdrawal | Sterically hindered |

| 5 | -I | Bulky, flanked by -F and -H | Good leaving group, directs ortho/para | Primary site for substitution/coupling reactions |

| 6 | -H | Least sterically hindered carbon | Activated by ortho/para directing halogens | Potential site for metallation or electrophilic attack (under forcing conditions) |

Computational and Theoretical Investigations of 2,3,4 Trifluoro 5 Iodobenzoic Acid

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of a molecule are critical to its behavior in the solid state and in solution.

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For 2,3,4-Trifluoro-5-iodobenzoic acid, a key conformational feature is the rotation of the carboxylic acid group relative to the benzene (B151609) ring.

The planarity of the molecule can be affected by the steric hindrance from the ortho-substituents. In this case, the fluorine atom at the 2-position could influence the orientation of the carboxylic acid group. Computational studies can determine the torsional barrier, which is the energy required to rotate the -COOH group from its most stable (preferred) conformation to a less stable one. rsc.org This has implications for the molecule's crystal packing and its ability to interact with biological receptors.

Hydrogen bonding is a dominant intermolecular interaction for carboxylic acids. mdpi.com In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. mdpi.com

For this compound, it is highly probable that it would also form such dimers in the crystalline state. Additionally, the fluorine and iodine atoms could participate in other, weaker intermolecular interactions. While intramolecular hydrogen bonding between the ortho-fluorine and the carboxylic hydrogen is possible, it is generally less favorable than the intermolecular dimer formation. The presence of multiple halogen atoms could also lead to halogen bonding (e.g., I···O interactions), which can play a significant role in determining the crystal structure. mdpi.com

Table of Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Benzoic acid |

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as an electrophilic species, attracting a nucleophile such as a lone pair from a nitrogen or oxygen atom. In this compound, the iodine atom, influenced by the electron-withdrawing effects of the adjacent fluorine atoms and the benzoic acid moiety, is expected to be a potent halogen bond donor.

Computational studies are crucial for quantifying the strength and directionality of these interactions. Theoretical investigations would typically involve:

Molecular Electrostatic Potential (MEP) Surface Calculations: Using Density Functional Theory (DFT), the MEP surface of the molecule would be calculated. This would visualize the electron distribution and identify the magnitude of the positive σ-hole on the iodine atom, confirming its capacity as a halogen bond donor.

Interaction Energy Calculations: To study its interaction with various halogen bond acceptors (e.g., pyridine, dioxane), supramolecular complexes would be modeled. High-level ab initio or DFT calculations would be performed to determine the binding energies, corrected for basis set superposition error (BSSE).

Geometric Analysis: The calculated equilibrium geometry of the halogen-bonded complex would provide key parameters, such as the I···N or I···O distance and the C-I···N/O angle, which are characteristic of a halogen bond.

Although such studies have been performed on analogous molecules like iodo-perfluorobenzenes, specific computational data on the halogen bonding interactions of this compound is not present in the reviewed literature.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts.

For this compound, a computational study would involve:

Optimization of the molecular geometry at a selected level of theory (e.g., B3LYP functional with a suitable basis set).

GIAO-DFT calculation of the ¹H, ¹³C, and ¹⁹F magnetic shielding tensors.

Conversion of shielding values to chemical shifts using the shielding value of a reference standard (e.g., Tetramethylsilane for ¹H and ¹³C).

While no computational predictions for this molecule were found in the literature, a US patent reports the experimental ¹H-NMR chemical shift. google.com This value serves as a critical benchmark for any future theoretical work.

Table 1: Experimental and Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Experimental Shift (ppm) | Predicted Shift (ppm) |

|---|---|---|

| ¹H | 8.25 (in CDCl₃) google.com | Data not available |

| ¹³C | Data not available | Data not available |

Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The process involves:

A geometry optimization of the molecule to find a stable energy minimum.

Calculation of the harmonic vibrational frequencies at the same level of theory. The results provide the wavenumbers and intensities of IR bands and the scattering activities of Raman bands.

These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as C-F stretches, C-I stretches, and carboxylic acid group vibrations. No computational or experimental IR and Raman data for this compound were located in the surveyed scientific literature.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Activity |

|---|

The electronic absorption spectrum (UV-Vis) of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the vertical excitation energies, corresponding wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations could provide insight into the π → π* and n → π* electronic transitions within the substituted aromatic system. However, no such theoretical studies for this specific compound appear to be published.

Table 3: Predicted UV-Vis Spectral Data for this compound

| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

|---|

Mechanistic Modeling of Reactions Involving this compound

Computational modeling is essential for understanding the mechanisms of chemical reactions, including identifying intermediates and transition states.

This compound is known to be synthesized via the electrophilic iodination of 2,3,4-trifluorobenzoic acid. google.com The high regioselectivity of this reaction (with iodine adding to the C5 position) is a key question that can be addressed computationally.

A mechanistic study would involve:

Mapping the Potential Energy Surface: Calculations would be performed to map the energy landscape for the iodination reaction at all possible positions on the aromatic ring.

Locating Transition States: The transition state structure for the rate-determining step (typically the formation of the σ-complex) at each position would be located.

Calculating Activation Energies: The energy difference between the reactants and each transition state would yield the activation energy. The preferred reaction pathway is the one with the lowest activation energy, which would computationally explain the observed regioselectivity.

Although patents describe the synthesis, detailed mechanistic models and transition state calculations for the formation of this compound are not available in the examined literature.

Reaction Pathway Elucidation and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction pathways involved in the synthesis of halogenated aromatic compounds like this compound. While specific computational studies on the synthesis of this exact molecule are not extensively available in public literature, the mechanisms can be inferred from theoretical investigations of similar electrophilic aromatic substitution reactions, especially the iodination of substituted benzenes. researchgate.netnih.gov

The synthesis of this compound typically involves the direct iodination of 2,3,4-trifluorobenzoic acid. This is an electrophilic aromatic substitution reaction, a class of reactions extensively studied through computational methods. The general mechanism proceeds through the formation of a high-energy intermediate known as a σ-complex (or arenium ion), which then loses a proton to restore aromaticity. youtube.commasterorganicchemistry.com

Mechanism of Electrophilic Iodination:

The reaction pathway for the iodination of 2,3,4-trifluorobenzoic acid can be broken down into the following key steps, each with a corresponding energy profile that can be computationally modeled:

Formation of the Electrophile: The reaction typically requires an activating agent to generate a potent iodine electrophile (I⁺). Common iodinating agents include iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like nitric acid. nih.govwikipedia.orgmasterorganicchemistry.com DFT calculations can model the interaction between the iodine source and the activator to determine the structure and energy of the active electrophilic species.

Formation of the π-Complex: As the electrophile approaches the electron-rich aromatic ring of 2,3,4-trifluorobenzoic acid, a π-complex is formed. In this complex, the electrophile is weakly associated with the π-electron system of the benzene ring. This is typically a shallow minimum on the potential energy surface preceding the main transition state. researchgate.net

Transition State to the σ-Complex: The rate-determining step of the reaction is the attack of the aromatic ring on the electrophile to form a σ-complex. masterorganicchemistry.com Computational modeling can locate the transition state for this step, which represents the highest energy barrier along the reaction coordinate. The geometry of this transition state is crucial for understanding the regioselectivity of the reaction. For 2,3,4-trifluorobenzoic acid, the iodine can substitute at either the C5 or C6 position. DFT calculations of the transition state energies for both possibilities can predict the favored isomer. The electron-withdrawing nature of the fluorine and carboxylic acid groups, and the steric hindrance they impose, will significantly influence the activation energies for substitution at each position.

The σ-Complex (Arenium Ion): The σ-complex is a true intermediate with a discrete lifetime. It is a carbocation and is no longer aromatic. youtube.commasterorganicchemistry.com Its structure and stability can be readily calculated. There will be two possible σ-complexes, one corresponding to iodination at C5 and the other at C6. The relative energies of these intermediates can provide further insight into the regioselectivity.

Deprotonation: The final step is the rapid loss of a proton (H⁺) from the carbon atom bearing the iodine, with the assistance of a weak base. This step restores the aromaticity of the ring and leads to the final product, this compound. masterorganicchemistry.com This step is generally associated with a very low activation barrier and is highly exothermic.

Energy Profile:

A typical reaction energy profile for the electrophilic iodination of 2,3,4-trifluorobenzoic acid, as determined by computational methods, would illustrate the relative energies of the reactants, the π-complex, the transition state, the σ-complex, and the product.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) - Illustrative |

| Reactants | 2,3,4-Trifluorobenzoic acid + I⁺ | 0 |

| π-Complex | [C₇H₃F₃O₂---I]⁺ | -2 to -5 |

| Transition State 1 | [C₇H₃F₃O₂-I]⁺‡ | +15 to +25 |

| σ-Complex (C5-iodo) | C₇H₃F₃IO₂ | +5 to +10 |

| Transition State 2 | [C₇H₃F₃IO₂-H]⁺‡ | +6 to +12 |

| Product | This compound + H⁺ | -10 to -20 |

Note: The energy values in the table are illustrative and would need to be determined through specific DFT calculations for this reaction.

Computational studies on related systems have shown that the choice of the DFT functional and basis set is critical for obtaining accurate energy profiles. sumitomo-chem.co.jp Functionals like B3LYP are commonly employed for such investigations. researchgate.netnih.gov

Solvation Effects in Computational Studies

The solvent in which a reaction is carried out can have a profound impact on the reaction pathway and energy profile. Therefore, incorporating solvation effects is crucial for accurate computational modeling. For the synthesis of this compound, which is often performed in a polar solvent, solvation models are essential.

There are two primary approaches to modeling solvation effects in computational chemistry:

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This provides a detailed, microscopic view of the solvent-solute interactions, including specific hydrogen bonding. However, this method is computationally very expensive, as it requires the inclusion of a large number of solvent molecules and extensive conformational sampling.

Implicit Solvation Models (Continuum Models): These models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum. This approach is much more computationally efficient and is widely used. Common implicit solvation models include:

Polarizable Continuum Model (PCM): This is a popular and versatile model that has several variations. nih.gov

COSMO (Conductor-like Screening Model): This model represents the solvent as a conducting medium, which simplifies the calculations.

SMD (Solvation Model based on Density): This model is parameterized to provide accurate solvation free energies for a wide range of solvents.

For the iodination of 2,3,4-trifluorobenzoic acid, an implicit solvation model would likely be sufficient to capture the bulk electrostatic effects of the solvent on the charged and polar species involved in the reaction, such as the electrophile, the transition state, and the σ-complex. The use of a polar solvent would be expected to stabilize these charged intermediates and transition states, thereby lowering the activation energy compared to the gas phase.

Impact of Solvation on the Reaction:

The table below illustrates the conceptual effect of a polar solvent on the relative energies of the species involved in the iodination reaction.

| Species | Gas Phase Relative Energy (kcal/mol) - Illustrative | Solvated Relative Energy (kcal/mol) - Illustrative | Effect of Solvation |

| I⁺ (Electrophile) | High | Lowered | Stabilization of the charged species |

| Transition State 1 | +25 | +18 | Stabilization of the polar transition state |

| σ-Complex | +10 | +3 | Significant stabilization of the carbocation intermediate |

| Product + H⁺ | -10 | -25 | Stabilization of the product and the proton |

The stabilization of the charged intermediates and transition states by the solvent can significantly affect the reaction rate and, in some cases, the regioselectivity. Computational studies that incorporate solvation effects provide a more realistic and predictive model of the chemical reaction.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3,4 Trifluoro 5 Iodobenzoic Acid and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, angles, and the packing of molecules in the crystal lattice. Although a specific crystal structure for 2,3,4-trifluoro-5-iodobenzoic acid is not publicly documented, analysis of analogous compounds offers significant insight into its expected solid-state structure.

Crystal Packing and Supramolecular Assembly

The solid-state architecture of substituted benzoic acids is predominantly governed by a combination of strong hydrogen bonds and other non-covalent interactions, such as halogen bonds. For this compound, it is anticipated that the carboxylic acid groups would form robust, dimeric structures through pairs of O-H···O hydrogen bonds. This is a classic and highly predictable motif for carboxylic acids in the solid state.

Bond Lengths, Bond Angles, and Dihedral Angles

X-ray diffraction analysis provides precise measurements of the geometric parameters within a molecule. nih.gov For this compound, these parameters would define the exact conformation of the molecule in the crystalline state. The planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group relative to the ring are of particular interest. The table below presents expected ranges for key geometric parameters based on data from similar structures.

| Parameter | Expected Value / Range | Significance |

|---|---|---|

| C-I Bond Length | ~2.08 - 2.11 Å | Indicates the length of the covalent bond between carbon and the heavy iodine atom. |

| C-F Bond Length | ~1.33 - 1.36 Å | Typical length for a covalent bond between an aromatic carbon and a fluorine atom. |

| C=O Bond Length | ~1.20 - 1.25 Å | Characteristic of the carbonyl double bond in the carboxylic acid group. |

| C-O Bond Length | ~1.28 - 1.33 Å | Characteristic of the carbon-hydroxyl single bond in the carboxylic acid group. |

| C-C-C Bond Angle (in ring) | ~118 - 122° | Reflects the internal geometry of the substituted benzene ring. |

| O=C-O Bond Angle | ~120 - 124° | Defines the geometry of the carboxylic acid headgroup. |

| C-C-C=O Dihedral Angle | Variable | Describes the twist of the carboxylic acid group relative to the plane of the benzene ring. |

Anisotropic Displacement Parameters and Thermal Motion

Anisotropic Displacement Parameters (ADPs), often visualized as thermal ellipsoids, describe the magnitude and direction of thermal vibration for each atom in the crystal lattice. rsc.org This data, obtained from the refinement of the crystal structure, offers insights into the dynamic behavior of the molecule. Atoms with larger ellipsoids experience greater thermal motion or may indicate slight positional disorder within the crystal. For a molecule like this compound, one would expect the heavy iodine atom to exhibit smaller displacement parameters compared to the more peripheral fluorine or hydrogen atoms. Analysis of ADPs is crucial for a complete understanding of the crystal's stability and dynamics at a given temperature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. rsc.org For a complex molecule like this compound, a multi-nuclear and multi-dimensional approach is essential.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structure Confirmation and Dynamics

A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the positions of its unique halogen substituents.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two main signals. A broad singlet at a downfield chemical shift (typically >10 ppm) corresponds to the acidic proton of the carboxylic acid group. washington.edu A single signal would arise from the lone aromatic proton (H-6). This signal would appear as a complex multiplet due to spin-spin coupling with the adjacent fluorine atoms at positions 3 and 4.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached substituents (F, I, COOH). The carbons bonded to fluorine will appear as doublets due to strong one-bond ¹³C-¹⁹F coupling, while other carbons will show smaller, multi-bond couplings to the various fluorine atoms. These coupling constants are highly diagnostic for structure confirmation. rsc.org

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. nih.govscholaris.ca The spectrum of this compound would show three distinct signals, one for each chemically non-equivalent fluorine atom (F-2, F-3, and F-4). The large chemical shift dispersion of ¹⁹F NMR ensures these signals are well-resolved. acs.org Intricate coupling patterns would arise from both through-bond H-F and F-F couplings, providing definitive evidence for the substitution pattern.

The following table summarizes the anticipated NMR data for the compound.

| Nucleus | Signal | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | -COOH | > 10 | Broad singlet |

| ¹H | H-6 | ~8.0 - 8.5 | Multiplet (coupling to F-3, F-4) |

| ¹³C | C=O | ~165 - 170 | Singlet or small multiplet |

| ¹³C | C-I | ~90 - 100 | Multiplet (coupling to F) |

| ¹³C | C-F | ~140 - 160 | Large doublet (¹JCF) with further smaller couplings |

| ¹⁹F | F-2, F-3, F-4 | -110 to -160 | Three distinct multiplets (coupling to H-6 and other F nuclei) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by mapping out the bonding framework and spatial relationships. rsc.org

COSY (Correlation Spectroscopy): A standard ¹H-¹H COSY experiment would be of limited use for the parent compound due to the single aromatic proton. However, in derivatives of the acid, it would be invaluable for establishing proton-proton coupling networks. A ¹H-¹⁹F COSY variant could directly show the correlation between H-6 and the fluorine nuclei it couples to.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For this compound, it would show a single cross-peak connecting the H-6 signal in the ¹H dimension to the C-6 signal in the ¹³C dimension, confirming the assignment of this carbon-hydrogen pair.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the structure of highly substituted aromatics. It reveals correlations between protons and carbons over two or three bonds. For this molecule, the H-6 proton would show correlations to the quaternary carbons C-1, C-4, and C-5, as well as to C-2. The carboxylic acid proton would show correlations to C-1 and C-2. These correlations are essential for assigning the non-protonated carbons and piecing together the full carbon skeleton. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between nuclei that are close in space, regardless of whether they are connected by bonds. A NOESY spectrum could reveal a spatial correlation between the aromatic proton H-6 and the fluorine atom at position F-4, providing definitive proof of their geometric proximity and confirming the regiochemistry of the substitution pattern.

Solid-State NMR for Polymorphic Studies and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the polymorphic and amorphous forms of crystalline substances like this compound. bruker.comresearchgate.net It provides detailed molecular-level information on the dynamics and phase compositions of these materials. researchgate.net